molecular formula C12H13IN2O2S B239897 1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole CAS No. 5611-11-0

1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole

Cat. No. B239897
CAS RN: 5611-11-0
M. Wt: 376.22 g/mol
InChI Key: YDJMEELBLRAYPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole, also known as IDMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IDMP belongs to the class of pyrazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole is not fully understood; however, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways. For example, 1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole has also been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K), a signaling pathway involved in cell growth and survival.
Biochemical and Physiological Effects:
1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole has been shown to exhibit a range of biochemical and physiological effects in various studies. For example, in vitro studies have shown that 1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole has been found to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. In animal studies, 1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole has been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole in lab experiments is its diverse biological activities, which make it a potential candidate for the treatment of various diseases. Additionally, 1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using 1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole in lab experiments is its potential toxicity, which requires careful consideration when determining the appropriate dosage and administration.

Future Directions

There are several future directions for research on 1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole, including the development of new derivatives with improved therapeutic properties, the investigation of its potential use in combination therapies, and the exploration of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole for the treatment of various diseases. Overall, 1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole holds significant potential for the development of new therapeutics, and further research in this area is warranted.

Synthesis Methods

1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole can be synthesized through a multi-step process involving the reaction of 4-iodo-2-methylbenzenesulfonyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole.

Scientific Research Applications

1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Studies have shown that 1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole exhibits anti-inflammatory and anti-tumor properties by inhibiting the activity of certain enzymes and signaling pathways. Additionally, 1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole has been found to have a positive effect on glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.

properties

CAS RN

5611-11-0

Product Name

1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole

Molecular Formula

C12H13IN2O2S

Molecular Weight

376.22 g/mol

IUPAC Name

1-(4-iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole

InChI

InChI=1S/C12H13IN2O2S/c1-8-6-11(13)4-5-12(8)18(16,17)15-10(3)7-9(2)14-15/h4-7H,1-3H3

InChI Key

YDJMEELBLRAYPP-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1S(=O)(=O)C2=C(C=C(C=C2)I)C)C

Canonical SMILES

CC1=CC(=NN1S(=O)(=O)C2=C(C=C(C=C2)I)C)C

Origin of Product

United States

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